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Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219

For Researchers, Scientists, and Drug Development Professionals

The 2-Chloro-N-phenylisonicotinamide scaffold is a versatile pharmacophore that has been
explored for a wide range of therapeutic applications. Its derivatives have demonstrated
significant potential as antifungal, anticancer, antiplasmodial, and antiviral agents. This guide
provides a comparative analysis of the efficacy of various analogs, supported by experimental
data from recent studies. The structure-activity relationships (SAR) are discussed to highlight
key chemical modifications influencing biological activity.

Antifungal Activity

A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity
against Candida albicans SC5314. The hit compound, 2-amino-N-(3-
isopropylphenyl)nicotinamide (16g), emerged as a potent antifungal agent.[1][2]

Table 1: Antifungal Activity of Nicotinamide Analogs against C. albicans SC5314

Compound R1 R2 R3 MIC (pg/mL)
Hit Compound 7 H H H 16

169 NH2 H 3-isopropyl 0.25
Fluconazole - - - 0.25
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Data sourced from Molecules (2023).[1]

The rudimentary structure-activity relationship study revealed that the position of the amino and
isopropyl groups of compound 16g was critical for its potent antifungal activity.[1] Compound
169 also exhibited significant activity against six fluconazole-resistant C. albicans strains with
MIC values ranging from 0.125-1 ug/mL.[1][2] The proposed mechanism of action involves the
disruption of the fungal cell wall.[1]

Anticancer Activity: Kinase Inhibition

Analogs of N-phenylnicotinamide have been investigated as potent kinase inhibitors,
particularly targeting Src/Abl and FLT3 kinases, which are implicated in various cancers.

A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be considered
analogs of the core nicotinamide structure, were identified as potent dual Src/Abl kinase
inhibitors.[3][4] One notable compound from this series, BMS-354825 (Dasatinib),
demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines.

[3]

Furthermore, nicotinamide analogs of Ponatinib, a multi-kinase inhibitor, have shown a different
kinase inhibition profile. The analog HSN748 retains activity against FLT3, ABL1, RET, and
PDGFRa/[ but loses activity against c-Src and P38a, demonstrating how structural
modifications can alter selectivity.[5]

Table 2: Kinase Inhibition Profile of Selected Analogs

Target . Antiproliferativ
Compound . IC50 (nM) Cell Line .
Kinase(s) e Activity
BMS-354825 Src/Abl <1 K562 Potent
Ponatinib Multi-kinase Varies Various Potent
FLT3, ABL1,
HSN748 RET, PDGFRa/3, Varies AML cell lines Potent
MNKZ1/2

Data compiled from multiple sources.[3][4][5]
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The development of these analogs highlights the potential for creating more selective and
potent anticancer agents by modifying the N-phenylnicotinamide scaffold.

Antiplasmodial Activity

In the search for new antimalarial agents, 2-phenoxybenzamide derivatives, which share
structural similarities with N-phenylnicotinamides, were synthesized and evaluated for their
antiplasmodial activity against Plasmodium falciparum (PfNF54).

Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

Substituent on Phenoxy

Compound Ring IC50 (pM) against PfNF54
36 3-N-Boc-piperazinyl 3.297

37 4-N-Boc-piperazinyl 0.2690

54 4-N-Boc-piperazinyl (no fluoro)  1.222

55 2-phenoxy (no fluoro) 4.662

Data sourced from Molecules (2023).[6]

The structure-activity relationship study indicated that a 4-fluorophenoxy substituent generally
had an advantageous effect on antiplasmodial activity. The para-substituted N-Boc-piperazinyl
derivative 37 showed the highest activity and selectivity.[6]

Experimental Protocols
Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized nicotinamide derivatives
against C. albicans SC5314 were determined using the broth microdilution method following
the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol. The
compounds were dissolved in DMSO to prepare stock solutions. A serial two-fold dilution of
each compound was prepared in RPMI 1640 medium in 96-well microtiter plates. The final
concentrations of the compounds ranged from 0.03125 to 64 pg/mL. The fungal cell
suspension was adjusted to a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL. The plates
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were incubated at 35 °C for 24-48 hours. The MIC was defined as the lowest concentration of
the compound that caused a significant inhibition of visible fungal growth.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases was determined using in vitro
kinase assays. For example, the activity against Src and Abl kinases can be measured using a
time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures
the phosphorylation of a peptide substrate by the kinase. The kinase, substrate, ATP, and the
test compound are incubated together. The amount of phosphorylated substrate is then
quantified using a specific antibody labeled with a fluorescent probe. The IC50 value, which is
the concentration of the inhibitor required to reduce the kinase activity by 50%, is then
calculated.

Visualizations
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General Experimental Workflow for Efficacy Testing
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Caption: General workflow from synthesis to lead compound identification.
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Caption: Inhibition of Src/Abl signaling by an analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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